molecular formula C20H14N6O3 B5954927 2-(3-methoxyphenyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

2-(3-methoxyphenyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione

Cat. No.: B5954927
M. Wt: 386.4 g/mol
InChI Key: ZQILWJMGWALCPE-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[4,3-b][1,6]naphthyridine Core: This step involves the cyclization of appropriate precursors under high-temperature conditions, often using catalysts such as palladium or copper.

    Introduction of the 3-methoxyphenyl Group: This step can be achieved through a Suzuki coupling reaction, where a boronic acid derivative of 3-methoxyphenyl is reacted with the halogenated pyrido[4,3-b][1,6]naphthyridine core.

    Formation of the 1,2,4-Triazole Ring: This step involves the cyclization of hydrazine derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Halogenated derivatives, nucleophiles (amines, thiols), solvents like dimethylformamide or tetrahydrofuran.

Major Products Formed

    Oxidized Derivatives: Formation of carboxylic acids or ketones.

    Reduced Derivatives: Formation of amines or alcohols.

    Substituted Derivatives: Formation of various substituted aromatic compounds.

Scientific Research Applications

2-(3-methoxyphenyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

    Materials Science: Its unique structural properties make it a candidate for use in organic semiconductors and light-emitting diodes.

    Biological Studies: It is used in the study of molecular interactions and binding affinities with various biological targets.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic activity. In biological systems, it may also interact with DNA or RNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxyphenyl)-4H-1,2,4-triazole Derivatives: These compounds share the triazole ring and methoxyphenyl group but differ in the core structure.

    Pyrido[4,3-b][1,6]naphthyridine Derivatives: These compounds share the pyrido[4,3-b][1,6]naphthyridine core but may have different substituents.

Uniqueness

2-(3-methoxyphenyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is unique due to its combination of the triazole ring, methoxyphenyl group, and pyrido[4,3-b][1,6]naphthyridine core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

IUPAC Name

8-(3-methoxyphenyl)-2-(1,2,4-triazol-4-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N6O3/c1-29-14-4-2-3-13(9-14)25-7-5-17-15(19(25)27)10-16-18(23-17)6-8-26(20(16)28)24-11-21-22-12-24/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQILWJMGWALCPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CC3=NC4=C(C=C3C2=O)C(=O)N(C=C4)N5C=NN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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